

H-Lys(Z)-OtBu.HCI (CAS 5978-22-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	H-Lys(Z)-OtBu.HCl	
Cat. No.:	B1315429	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **H-Lys(Z)-OtBu.HCI** (CAS Number: 5978-22-3), a critical protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines experimental protocols for its application, and illustrates its role in synthetic workflows.

Core Compound Information

H-Lys(Z)-OtBu.HCI, or tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride, is a derivative of the amino acid L-lysine.[1] It features two key protecting groups: a benzyloxycarbonyl (Z or Cbz) group on the ε-amino side chain and a tert-butyl (OtBu) ester protecting the C-terminal carboxylic acid. The α-amino group is present as a hydrochloride salt.[2] This strategic protection allows for the selective formation of peptide bonds at the α-amino position and the sequential, controlled removal of the protecting groups, a concept known as an orthogonal protection strategy.[3][4]

Chemical and Physical Properties

The compound is typically a white to off-white solid, soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM), and slightly soluble in ethanol and DMSO.[4][5] Its stability and solubility in common organic solvents make it highly suitable for various synthetic applications.[2]



Property	Value	References
CAS Number	5978-22-3	[1][3]
Molecular Formula	C18H29CIN2O4	[3][6]
Molecular Weight	372.89 g/mol	[3][6]
IUPAC Name	tert-butyl (2S)-2-amino-6- {[(benzyloxy)carbonyl]amino}h exanoate hydrochloride	[1]
Melting Point	144-145 °C	[1]
Boiling Point	469.6 °C at 760 mmHg	[1][4]
Appearance	White to off-white solid/powder	[1][7]
Storage Temperature	4°C, sealed away from moisture	[1][5]

Safety Information

H-Lys(Z)-OtBu.HCI is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or fume hood.[8]

Hazard Statement	Code
Harmful if swallowed	H302
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335

For complete safety information, refer to the Safety Data Sheet (SDS) from the supplier.[8]

Role in Peptide Synthesis



H-Lys(Z)-OtBu.HCI is a valuable building block in both solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS).[10][11][12] The orthogonal nature of its protecting groups is central to its utility. The Z group is stable to the mildly acidic conditions used to remove Boc groups and the basic conditions for Fmoc group removal.[1] It is typically removed by catalytic hydrogenation or strong acids.[1][6] The OtBu group is stable to a wide range of conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[13][14]

This allows for a flexible synthetic strategy where the α -amino group can be coupled, and then either the Z or OtBu group can be selectively removed for side-chain modification, cyclization, or final deprotection.[3][5]

Experimental Protocols

The following sections provide detailed methodologies for the use of **H-Lys(Z)-OtBu.HCI** in peptide synthesis.

Solution-Phase Dipeptide Synthesis: Coupling with an N-Protected Amino Acid

This protocol describes the synthesis of a protected dipeptide, for example, Z-Ala-Lys(Z)-OtBu, in solution.

Materials:

- H-Lys(Z)-OtBu.HCl
- N-protected amino acid (e.g., Z-Ala-OH)
- 1-Hydroxybenzotriazole (HOBt)
- N,N'-Diisopropylcarbodiimide (DIC)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)



- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Neutralization: Dissolve H-Lys(Z)-OtBu.HCl (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir at room temperature for 20-30 minutes to generate the free amine.
- Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Z-Ala-OH, 1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
- Coupling: Slowly add DIC (1.1 equivalents) to the activated amino acid solution and stir for 15 minutes. Then, add the neutralized H-Lys(Z)-OtBu solution from step 1 to this mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up:
 - Filter the reaction mixture to remove the diisopropylurea (DCU) byproduct.
 - Transfer the filtrate to a separatory funnel and dilute with EtOAc.
 - Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure protected dipeptide.[10]



Deprotection Strategies

The selective removal of the Z and OtBu groups is crucial for subsequent synthetic steps.

This method is mild and highly efficient for removing the Z group without affecting the OtBu ester.[1][6]

Materials:

- Z-protected peptide (e.g., Z-Ala-Lys(Z)-OtBu)
- 10% Palladium on carbon (Pd/C) catalyst
- Methanol (MeOH) or Ethanol (EtOH)
- Ammonium formate or hydrogen gas (H₂)

Procedure:

- Reaction Setup: Dissolve the protected peptide (1.0 equivalent) in MeOH in a round-bottom flask.
- Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.
- Hydrogenation:
 - Catalytic Transfer Hydrogenation: Add ammonium formate (4-5 equivalents) as a hydrogen donor.[2]
 - Direct Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas via a balloon or a hydrogenation apparatus.
- Reaction: Stir the mixture vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.[10]
- Work-up: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
 Wash the Celite® pad with additional MeOH. Combine the filtrates and remove the solvent



under reduced pressure to yield the deprotected peptide.[10]

Parameter	Representative Value/Range	Notes
Deprotection Time	1 - 4 hours	For catalytic transfer hydrogenation. Reaction progress should be monitored by TLC.
Deprotection Yield	>90%	Yield of the deprotected peptide after work-up.

The tert-butyl ester is efficiently cleaved using strong acidic conditions.[13][15]

Materials:

- · OtBu-protected peptide
- Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.
- Cold diethyl ether or methyl tert-butyl ether (MTBE)

Procedure:

- Cleavage Reaction: Dissolve the dry, protected peptide in the TFA cleavage cocktail.
- Incubation: Gently agitate the mixture at room temperature for 2 to 4 hours.
- Precipitation: Slowly add the TFA solution to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.[13]
- Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
- Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

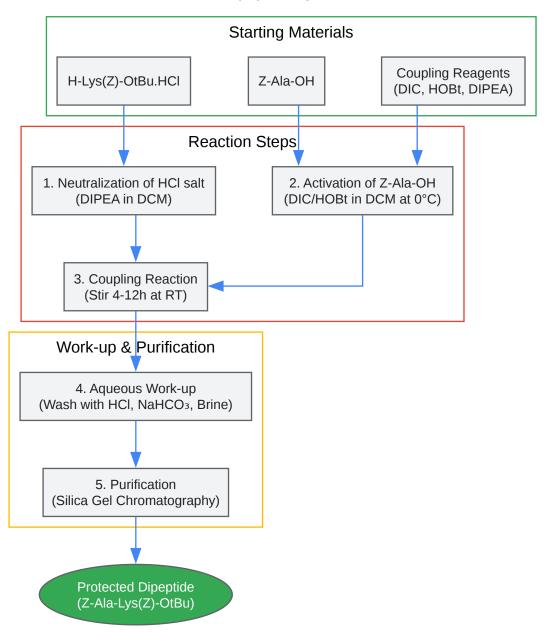


• Drying: Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.[13] The crude peptide can then be purified by RP-HPLC.[16]

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the principles of orthogonal protection involving **H-Lys(Z)-OtBu.HCI**.

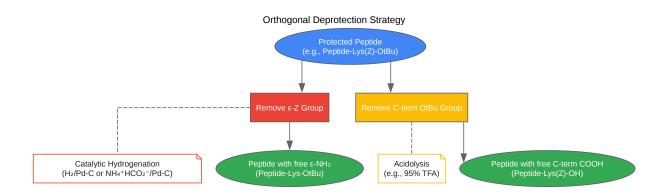
Solution-Phase Dipeptide Synthesis Workflow



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Orthogonal Deprotection Strategy

Conclusion

H-Lys(Z)-OtBu.HCI is an indispensable reagent for the synthesis of complex peptides. Its well-defined structure, featuring orthogonal protecting groups, provides chemists with the flexibility to construct intricate peptide architectures with high precision. The experimental protocols and strategic workflows detailed in this guide offer a robust framework for the effective utilization of this compound in research and development, ultimately contributing to advancements in peptide-based therapeutics and biochemical studies.

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- To cite this document: BenchChem. [H-Lys(Z)-OtBu.HCl (CAS 5978-22-3): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315429#h-lys-z-otbu-hcl-cas-number-5978-22-3-information]

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